molecular formula C3H9ClO3Si B12792381 3-Chloropropylsilanetriol CAS No. 64426-41-1

3-Chloropropylsilanetriol

Cat. No.: B12792381
CAS No.: 64426-41-1
M. Wt: 156.64 g/mol
InChI Key: VQSHFPMIQMVOGE-UHFFFAOYSA-N
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Description

3-Chloropropylsilanetriol is an organosilanetriol that has garnered significant interest due to its high reactivity and versatility in various chemical applications. It is particularly valued for its role in the synthesis of polyhedral oligosilsesquioxanes and other polymetallasilsesquioxanes. These compounds are essential in the development of nanostructured materials and surface modifications.

Preparation Methods

3-Chloropropylsilanetriol is typically synthesized through the controlled hydrolysis of 3-chloropropyltrimethoxysilane in water or a methanol-water mixture under slightly acidic conditions. The reaction is followed by solvent evaporation under reduced pressure, resulting in crystalline this compound. This process may also yield a small percentage of the self-condensation dimer, 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane .

Chemical Reactions Analysis

3-Chloropropylsilanetriol undergoes various chemical reactions, including:

Common reagents used in these reactions include water, methanol, and various nucleophiles. The major products formed from these reactions are functionalized polysilsesquioxanes and polymetallasilsesquioxanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloropropylsilanetriol primarily involves its high reactivity due to the presence of the chloropropyl groupThe compound’s ability to undergo polycondensation also contributes to its effectiveness in forming complex polymeric structures .

Comparison with Similar Compounds

3-Chloropropylsilanetriol is unique due to its high reactivity and versatility. Similar compounds include:

    3-Aminopropylsilanetriol: Used for similar applications but introduces amino groups instead of chlorine.

    Vinyltriethoxysilane: Another reactive silane used for surface modifications but with different functional groups.

These compounds share similar applications but differ in their specific functional groups, which influence their reactivity and the types of modifications they can achieve .

Properties

IUPAC Name

3-chloropropyl(trihydroxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHFPMIQMVOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](O)(O)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214682
Record name 3-Chloropropylsilanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64426-41-1
Record name 3-Chloropropylsilanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064426411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropylsilanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLOROPROPYLSILANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4E1I1B7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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